5-(2-Propoxyphenyl)-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
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Overview
Description
5-(2-Propoxyphenyl)-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The structure of this compound features a triazolo[4,5-d]pyrimidine core with a propoxyphenyl substituent, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Propoxyphenyl)-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-propoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with cyanogen bromide to yield the triazolopyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of efficient catalysts and solvent systems can enhance the reaction rates and selectivity. Additionally, continuous flow reactors may be employed to scale up the production while maintaining consistent quality .
Chemical Reactions Analysis
Types of Reactions
5-(2-Propoxyphenyl)-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or alkylated products.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-(2-Propoxyphenyl)-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of cellular signaling pathways, ultimately resulting in the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, particularly as kinase inhibitors.
1,2,4-Triazolo[3,4-b]thiadiazine: Known for its diverse pharmacological activities, including anticancer and antimicrobial properties.
1,2,3-Triazolo[4,5-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their antitumor and antiviral activities.
Uniqueness
5-(2-Propoxyphenyl)-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the propoxyphenyl group enhances its lipophilicity and may improve its ability to cross cell membranes, making it a valuable candidate for drug development .
Properties
CAS No. |
68560-67-8 |
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Molecular Formula |
C13H11N5O2 |
Molecular Weight |
269.26 g/mol |
IUPAC Name |
5-(2-propoxyphenyl)triazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C13H11N5O2/c1-2-7-20-9-6-4-3-5-8(9)11-14-12-10(13(19)15-11)16-18-17-12/h3-6H,2,7H2,1H3 |
InChI Key |
KFMVHONQQFRNNH-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC=C1C2=NC(=O)C3=NN=NC3=N2 |
Origin of Product |
United States |
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